molecular formula C18H14N2O3 B6300293 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 1025810-89-2

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No. B6300293
CAS RN: 1025810-89-2
M. Wt: 306.3 g/mol
InChI Key: MKIMGAMNWZLSNF-DQQWTGTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione, also known as HEPI, is an organic compound with a wide range of applications in scientific research. HEPI is a heterocyclic compound with a unique structure that can be used as a precursor for the synthesis of a variety of other compounds. HEPI is widely used in the synthesis of organic compounds and has been studied extensively for its potential applications in biochemistry, physiology, and drug development.

Scientific Research Applications

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione has been studied extensively for its potential applications in biochemistry, physiology, and drug development. In particular, 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione has been used as a precursor for the synthesis of other compounds, such as peptides, proteins, and nucleic acids. It has also been used to study the structure and function of enzymes and other proteins, and to investigate the mechanism of action of drugs.

Mechanism of Action

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione has been studied for its potential to act as a ligand for enzymes and other proteins. It has been shown to bind to specific proteins and enzymes, and to modulate their activity. This suggests that 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione may have potential applications in the development of new drugs and therapies.
Biochemical and Physiological Effects
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of enzymes, proteins, and other molecules, and to influence the production of hormones and other metabolites. It has also been shown to have an effect on cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione is a relatively simple compound to synthesize and is widely available. This makes it an ideal choice for laboratory experiments. However, it is important to note that 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione is a highly reactive compound, and care must be taken to ensure that it is handled safely.

Future Directions

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione has a wide range of potential applications and is a promising compound for further research. Possible future directions for 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione include its use as a precursor for the synthesis of other compounds, such as peptides and proteins; its use as a ligand for enzymes and other proteins; its use as a tool for studying the structure and function of proteins; its use in drug development; and its effect on biochemical and physiological processes. Additionally, further research into the safety and efficacy of 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione is needed.

Synthesis Methods

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione is typically synthesized through a two-step process. First, a reaction between hydroxylamine and ethylbenzene is conducted to produce 4-((hydroxyimino)ethyl)phenyl)amine. This product is then reacted with indane-1,3-dione in the presence of a base to form 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione. This method is relatively simple and efficient, making it a popular choice for the synthesis of 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione.

properties

IUPAC Name

3-hydroxy-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(20-23)12-6-8-13(9-7-12)19-10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10,21,23H,1H3/b19-10?,20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIMGAMNWZLSNF-DQQWTGTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione

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